1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide
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Overview
Description
1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often employ copper or palladium catalysts to facilitate the formation of the indazole core.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro or azide precursors to form the indazole ring.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to maximize yield and minimize byproducts.
Chemical Reactions Analysis
1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological pathways. The compound’s indazole core plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide can be compared with other indazole derivatives such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
MLi-2: A selective inhibitor for the treatment of Parkinson’s disease.
These compounds share a common indazole core but differ in their functional groups and specific biological activities, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C25H34N8O |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C25H34N8O/c1-15-8-9-17(24(34)28-18-6-4-3-5-7-18)14-33(15)22-13-20(29-25(27-2)30-22)16-10-11-19-21(12-16)31-32-23(19)26/h10-13,15,17-18H,3-9,14H2,1-2H3,(H,28,34)(H3,26,31,32)(H,27,29,30) |
InChI Key |
QLPHOXTXAKOFMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5 |
Origin of Product |
United States |
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